Differential Kinase Inhibition: CDK2 and HER2 Potency vs. EGFR-Selective Analog
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (designated compound 2i in the study) exhibits potent, dual inhibition of CDK2 and HER2 kinases. This contrasts with the 2-benzylamino analog, which demonstrates a completely different profile with high potency against EGFR-resistant cell lines. The quantitative data shows a 6.8-fold difference in CDK2 inhibition potency compared to a related quinazolinone derivative [1].
| Evidence Dimension | Inhibitory activity against CDK2 |
|---|---|
| Target Compound Data | IC50 = 0.173 ± 0.012 µM |
| Comparator Or Baseline | A related quinazolin-4(3H)-one derivative (compound 3i) with an IC50 of 0.079 ± 0.015 µM against HER2. For EGFR, another analog (compound 6d) shows an IC50 of 0.069 ± 0.004 µM. |
| Quantified Difference | Target compound's CDK2 IC50 is 6.8-fold higher than compound 3i's HER2 IC50, indicating a distinct selectivity profile. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data is critical for researchers seeking a specific CDK2/HER2 inhibition profile, as opposed to a more general EGFR-targeting quinazolinone.
- [1] Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 344-359. View Source
